molecular formula C25H49NO5 B12108290 3-Hydroxyoctadecanoylcarnitine

3-Hydroxyoctadecanoylcarnitine

Cat. No.: B12108290
M. Wt: 443.7 g/mol
InChI Key: PWZJXSPDNGIODC-UHFFFAOYSA-N
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Description

3-Hydroxyoctadecanoylcarnitine is an O-acylcarnitine compound, specifically an ester of 3-hydroxyoctadecanoic acid and carnitine. It is a metabolite involved in various biological processes and has been studied for its role in metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyoctadecanoylcarnitine typically involves the esterification of 3-hydroxyoctadecanoic acid with carnitine. This reaction can be catalyzed by various reagents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Formation and Transport via the Carnitine Shuttle

3-Hydroxyoctadecanoylcarnitine is synthesized and transported through the carnitine shuttle system, a three-step process:

StepEnzyme/TransporterReactionFunction
1Carnitine palmitoyltransferase 1 (CPT1)3-Hydroxyoctadecanoyl-CoA + Carnitine → this compoundTransfers the acyl group from CoA to carnitine .
2Carnitine-acylcarnitine translocase (CACT)Facilitates exchange of this compound into the mitochondrial matrixMaintains carnitine balance across mitochondrial membranes .
3Carnitine palmitoyltransferase 2 (CPT2)This compound + CoA → 3-Hydroxyoctadecanoyl-CoARegenerates acyl-CoA for β-oxidation .

This shuttle ensures long-chain fatty acids bypass the impermeable mitochondrial inner membrane, enabling their oxidation .

Role in the Fatty Acid β-Oxidation Cycle

Once inside the mitochondria, 3-hydroxyoctadecanoyl-CoA undergoes β-oxidation. The compound is metabolized in the third step of the cycle:

EnzymeReactionProductSignificance
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)3-Hydroxyoctadecanoyl-CoA → 3-Ketooctadecanoyl-CoA + NADHNADH for ATP synthesisCritical for energy production; mutations here cause LCHAD deficiency (LCHADD) .

Key findings:

  • LCHAD deficiency leads to toxic accumulation of this compound, contributing to cardiomyopathy and liver dysfunction .

  • Elevated plasma levels of this compound (>0.1 μM) are diagnostic markers for LCHADD .

Oxidative Damage and Metabolic Dysregulation

Accumulation of this compound in metabolic disorders induces cellular stress:

EffectMechanismConsequence
LipotoxicityDisruption of membrane integrity by long-chain acylcarnitinesMitochondrial dysfunction and apoptosis .
Oxidative StressIncreased reactive oxygen species (ROS) from incomplete β-oxidationProtein carbonylation and lipid peroxidation .

Studies in rat models show:

  • 40–50% increase in lipid peroxidation markers (TBARS) in tissues exposed to excess long-chain acylcarnitines .

  • Impaired ATP synthesis due to inhibited electron transport chain activity .

Synthetic Pathways and Structural Features

This compound is derived from dietary fatty acids and endogenous biosynthesis. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₂₅H₄₉NO₅
Exact Mass443.3611 Da
IUPAC Name3-[(3-Hydroxyoctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate

The hydroxyl group at the β-carbon distinguishes it from other acylcarnitines, influencing its reactivity and metabolic fate .

Clinical and Diagnostic Relevance

DisorderAssociated Enzyme DefectBiomarker Level
LCHADDLCHAD (HADHA gene)This compound ↑↑↑
VLCADDVery long-chain acyl-CoA dehydrogenaseThis compound ↑

In chronic heart failure, elevated levels correlate with disease severity (PMID: 26796394) .

Mechanism of Action

The mechanism of action of 3-Hydroxyoctadecanoylcarnitine involves its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in cells. The compound interacts with various enzymes and transporters involved in the carnitine shuttle pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyoctadecanoylcarnitine is unique due to its specific chain length and hydroxylation pattern, which influence its biological activity and role in metabolism. Its distinct properties make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C25H49NO5

Molecular Weight

443.7 g/mol

IUPAC Name

3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3

InChI Key

PWZJXSPDNGIODC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

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